molecular formula C25H21ClN2O2S B2386966 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime CAS No. 478065-90-6

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime

Cat. No.: B2386966
CAS No.: 478065-90-6
M. Wt: 448.97
InChI Key: FYNXQFFDOCMWND-JFLMPSFJSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the chlorobenzyl sulfanyl group. The final step involves the formation of the oxime derivative. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the oxime group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
  • 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxyphenyl)oxime

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(4-methoxyphenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-29-23-12-8-18(9-13-23)16-30-27-15-21-14-20-4-2-3-5-24(20)28-25(21)31-17-19-6-10-22(26)11-7-19/h2-15H,16-17H2,1H3/b27-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXQFFDOCMWND-JFLMPSFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CO/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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